molecular formula C21H23NO2 B3055012 5-Morpholino-1,5-diphenyl-pent-1-en-3-one CAS No. 6275-21-4

5-Morpholino-1,5-diphenyl-pent-1-en-3-one

Cat. No.: B3055012
CAS No.: 6275-21-4
M. Wt: 321.4 g/mol
InChI Key: YFPFQFKTAUHLTR-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Morpholino-1,5-diphenyl-pent-1-en-3-one is an organic compound with the molecular formula C21H23NO2 and a molecular weight of 321.4 g/mol This compound is characterized by the presence of a morpholine ring, two phenyl groups, and a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholino-1,5-diphenyl-pent-1-en-3-one typically involves the reaction of morpholine with 1,5-diphenyl-1-penten-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Morpholino-1,5-diphenyl-pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or phenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, reduced hydrocarbons

    Substitution: Substituted morpholine or phenyl derivatives

Scientific Research Applications

5-Morpholino-1,5-diphenyl-pent-1-en-3-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Morpholino-1,5-diphenyl-pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Penten-3-one: An enone with a similar pentenone structure but lacking the morpholine and phenyl groups.

    5-Methoxy-1-morpholino-1-pentene: A related compound with a methoxy group instead of the diphenyl groups.

Uniqueness

5-Morpholino-1,5-diphenyl-pent-1-en-3-one is unique due to the presence of both morpholine and diphenyl groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-5-morpholin-4-yl-1,5-diphenylpent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c23-20(12-11-18-7-3-1-4-8-18)17-21(19-9-5-2-6-10-19)22-13-15-24-16-14-22/h1-12,21H,13-17H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPFQFKTAUHLTR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(CC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6275-21-4
Record name MLS002639478
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Morpholino-1,5-diphenyl-pent-1-en-3-one
Reactant of Route 2
Reactant of Route 2
5-Morpholino-1,5-diphenyl-pent-1-en-3-one
Reactant of Route 3
5-Morpholino-1,5-diphenyl-pent-1-en-3-one
Reactant of Route 4
Reactant of Route 4
5-Morpholino-1,5-diphenyl-pent-1-en-3-one
Reactant of Route 5
Reactant of Route 5
5-Morpholino-1,5-diphenyl-pent-1-en-3-one
Reactant of Route 6
Reactant of Route 6
5-Morpholino-1,5-diphenyl-pent-1-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.